3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide
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Overview
Description
“3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoroacetyl group, a methoxyphenyl group, and a methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Propanamide Backbone: Starting with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, the compound can be converted to the corresponding amide using an amine, such as 4-methylphenylamine, under appropriate conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a reaction with trifluoroacetic anhydride in the presence of a base, such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide” would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The trifluoroacetyl group could play a crucial role in binding to the enzyme’s active site, while the methoxyphenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide: Lacks the trifluoroacetyl group.
3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-amino-propanamide: Lacks the trifluoroacetyl group but has an amino group instead.
Uniqueness
The presence of the trifluoroacetyl group in “3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide” makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19F3N2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C19H19F3N2O3/c1-12-3-7-14(8-4-12)23-17(25)11-16(24-18(26)19(20,21)22)13-5-9-15(27-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
HUQWVJVVOVLDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C2=CC=C(C=C2)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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